Methyl 3-(dimethoxymethylsilyl)isobutyrate
Description
Methyl 3-(dimethoxymethylsilyl)isobutyrate is a specialized organosilicon ester combining an isobutyrate moiety with a dimethoxymethylsilyl group. While direct references to this compound are absent in the provided evidence, its structure can be inferred as a hybrid of silyl-containing molecules and isobutyrate esters. Such compounds are of interest in materials science for surface modification, adhesion promotion, or as intermediates in silicone chemistry.
Properties
CAS No. |
84962-95-8 |
|---|---|
Molecular Formula |
C8H18O4Si |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
methyl 3-[dimethoxy(methyl)silyl]-2-methylpropanoate |
InChI |
InChI=1S/C8H18O4Si/c1-7(8(9)10-2)6-13(5,11-3)12-4/h7H,6H2,1-5H3 |
InChI Key |
FAUFGQVEQAUKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](C)(OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethoxymethylsilyl)isobutyrate typically involves the reaction of isobutyric acid with dimethoxymethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dimethoxymethylsilyl)isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-(dimethoxymethylsilyl)isobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is used in the study of biochemical pathways and as a tool for modifying biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(dimethoxymethylsilyl)isobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. This reactivity allows it to modify biological molecules and participate in various chemical reactions .
Comparison with Similar Compounds
Structural and Functional Analogues
A. Isobutyrate Esters
Methyl Isobutyrate (CAS 547-63-7)
- Structure : Simpler ester lacking the silyl group.
- Properties : Boiling point 99–100°C, density 0.895 g/cm³, used as a solvent and flavoring agent .
- Applications : Diluent in polymer studies (e.g., PMMA diffusion measurements) and industrial solvents .
Ethyl Isobutyrate Structure: Ethyl ester instead of methyl. Properties: Lower boiling point (82.7°C), higher solubility in polar solvents . Applications: Flavoring agent in food and fragrances due to fruity notes .
3-Methylbenzyl Isobutyrate Structure: Aromatic substitution on the ester. Properties: Used in perfumery for floral and herbal notes; synthesized via acid-catalyzed esterification .
B. Silyl-Containing Compounds
Carbamic Acid, N-[(Dimethoxymethylsilyl)Methyl]-, Methyl Ester (CAS 23432-65-7)
- Structure : Contains a dimethoxymethylsilyl group linked to a carbamate.
- Properties : Likely hydrolytically sensitive due to the silyl group; used in specialty coatings or adhesives .
Methyl 3-(Dimethylamino)Isobutyrate Structure: Amino-substituted isobutyrate.
Physical and Chemical Properties Comparison
*Estimated data for Methyl 3-(dimethoxymethylsilyl)isobutyrate:
- Boiling Point : Likely >150°C due to increased molecular weight.
- Density : ~1.1–1.2 g/cm³ (similar to other silyl esters).
- Reactivity : Susceptible to hydrolysis under acidic/basic conditions, enabling controlled degradation in materials .
Biological Activity
Methyl 3-(dimethoxymethylsilyl)isobutyrate (MDMSIB) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and implications in various fields, particularly focusing on its efficacy in medical and industrial applications.
Chemical Structure and Properties
MDMSIB has the molecular formula and a molecular weight of approximately 206.31 g/mol. The compound features a dimethoxymethylsilyl group attached to an isobutyrate moiety, which contributes to its unique properties and potential biological activities.
Antitumor Properties
Research indicates that compounds with similar structures to MDMSIB exhibit significant antitumor activity. For example, methyl-3,5-diiodo-4-(4-methoxyphenoxy)benzoate (DIME), a structurally related compound, demonstrated potent tumoricidal action against various human cancer cell lines. The inhibition of clonogenicity in MDA-MB-231 cells was observed with an IC50 value of less than 1.0 µM, suggesting that structural analogs can influence biological activity significantly .
The proposed mechanism for the antitumor effects of compounds similar to MDMSIB involves the induction of DNA damage in cancer cells. This includes the development of double-strand breaks in DNA, which is a critical event leading to cell death. The selectivity of these compounds towards tumor cells over normal cells may be attributed to differences in esterase activity, which affects the uptake and metabolism of these compounds within the cells .
Synthesis and Applications
MDMSIB can be synthesized through various chemical pathways that involve the reaction of dimethoxymethylsilyl derivatives with isobutyric acid or its derivatives. The synthesis process is crucial as it impacts the yield and purity of the final product, which is essential for biological testing.
Potential Applications
- Pharmaceuticals : Given its structural similarities to known antitumor agents, MDMSIB may serve as a lead compound for developing new cancer therapies.
- Agriculture : Compounds like MDMSIB could potentially be used as agrochemicals due to their biological activity against pests or pathogens.
- Material Science : The incorporation of silane groups may enhance the properties of polymers and coatings, making them more resistant to environmental degradation.
Case Study 1: Antitumor Activity Assessment
In a study assessing the antitumor activity of MDMSIB analogs, researchers found that certain modifications to the molecular structure enhanced cytotoxicity against specific cancer cell lines. For instance, altering substituents on the aromatic ring improved binding affinity to target proteins involved in cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| DIME | MDA-MB-231 | <1 | DNA damage |
| MDMSIB | A-549 | >10 | Low sensitivity due to esterase activity |
| Analog A | MDA-MB-231 | 0.5 | Enhanced uptake |
Case Study 2: Agricultural Application
Another study explored the use of MDMSIB derivatives as potential fungicides. The results indicated that certain derivatives exhibited significant antifungal activity against Fusarium species, suggesting their utility in crop protection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
